
N-(Quinolin-3-ylmethyl)-N-(4-sulfamoylphenyl)formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Quinolin-3-ylmethyl)-N-(4-sulfamoylphenyl)formamide is a synthetic organic compound that features a quinoline moiety linked to a sulfamoylphenyl group via a formamide linkage. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Quinolin-3-ylmethyl)-N-(4-sulfamoylphenyl)formamide typically involves the following steps:
Formation of Quinolin-3-ylmethyl Intermediate: This can be achieved through the alkylation of quinoline with an appropriate alkylating agent.
Formamide Linkage Formation: The final step involves the formation of the formamide linkage, which can be achieved through the reaction of the quinolin-3-ylmethyl intermediate with 4-sulfamoylphenylformamide under suitable conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline moiety.
Reduction: Reduction reactions could potentially modify the formamide or sulfamoyl groups.
Substitution: Electrophilic or nucleophilic substitution reactions could occur on the phenyl ring or quinoline moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could lead to amine derivatives.
Wissenschaftliche Forschungsanwendungen
N-(Quinolin-3-ylmethyl)-N-(4-sulfamoylphenyl)formamide may have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action would depend on the specific biological target. Generally, compounds like N-(Quinolin-3-ylmethyl)-N-(4-sulfamoylphenyl)formamide may interact with proteins or enzymes, inhibiting their function or altering their activity. This interaction could involve binding to active sites or allosteric sites, leading to changes in the molecular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(Quinolin-3-ylmethyl)-N-(4-aminophenyl)formamide
- N-(Quinolin-3-ylmethyl)-N-(4-methylphenyl)formamide
- N-(Quinolin-3-ylmethyl)-N-(4-nitrophenyl)formamide
Uniqueness
N-(Quinolin-3-ylmethyl)-N-(4-sulfamoylphenyl)formamide is unique due to the presence of the sulfamoyl group, which can impart specific biological activities and chemical properties. This makes it distinct from other similar compounds that may have different substituents on the phenyl ring.
Eigenschaften
CAS-Nummer |
62294-91-1 |
|---|---|
Molekularformel |
C17H15N3O3S |
Molekulargewicht |
341.4 g/mol |
IUPAC-Name |
N-(quinolin-3-ylmethyl)-N-(4-sulfamoylphenyl)formamide |
InChI |
InChI=1S/C17H15N3O3S/c18-24(22,23)16-7-5-15(6-8-16)20(12-21)11-13-9-14-3-1-2-4-17(14)19-10-13/h1-10,12H,11H2,(H2,18,22,23) |
InChI-Schlüssel |
WGBDQVGVYQBGKM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C=N2)CN(C=O)C3=CC=C(C=C3)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


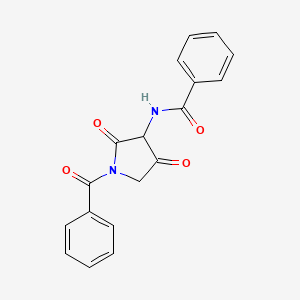

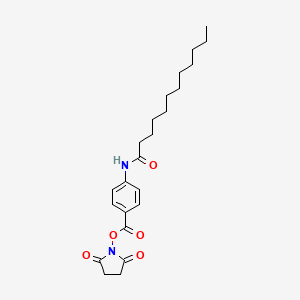
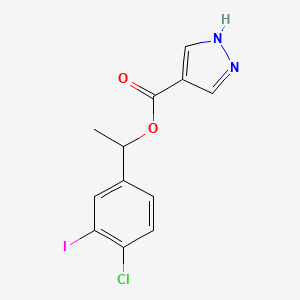

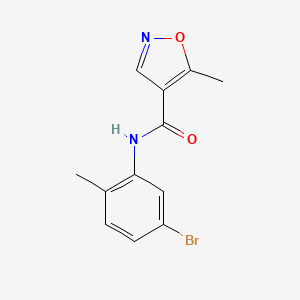

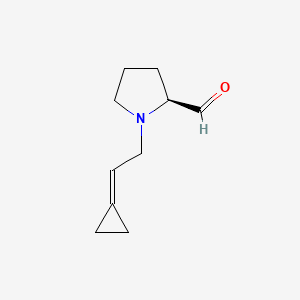
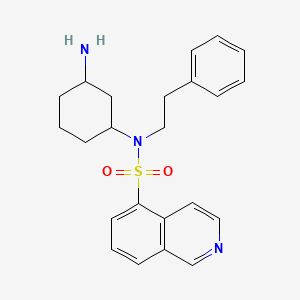
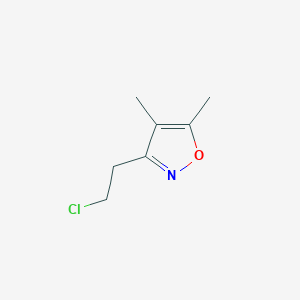


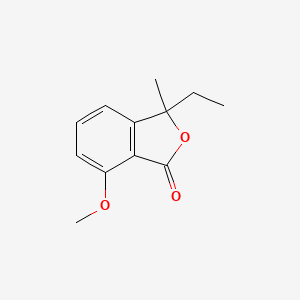
![2-[1-(Furan-2-yl)-2-nitroethyl]-1H-pyrrole](/img/structure/B12886616.png)
